molecular formula C10H12BNO3 B13997075 (2-(Cyclopropanecarboxamido)phenyl)boronic acid

(2-(Cyclopropanecarboxamido)phenyl)boronic acid

Cat. No.: B13997075
M. Wt: 205.02 g/mol
InChI Key: RGQWCMSURYEQHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Cyclopropanecarboxamido)phenyl)boronic acid is a boronic acid derivative characterized by a phenyl ring substituted at the ortho-position with a cyclopropanecarboxamido group (-NHCO-cyclopropane). This structural motif combines the reactivity of the boronic acid group (B(OH)₂) with the steric and electronic effects of the cyclopropane ring and amide functionality.

Its design parallels other aryl boronic acids optimized for target engagement, solubility, and pharmacokinetics .

Properties

Molecular Formula

C10H12BNO3

Molecular Weight

205.02 g/mol

IUPAC Name

[2-(cyclopropanecarbonylamino)phenyl]boronic acid

InChI

InChI=1S/C10H12BNO3/c13-10(7-5-6-7)12-9-4-2-1-3-8(9)11(14)15/h1-4,7,14-15H,5-6H2,(H,12,13)

InChI Key

RGQWCMSURYEQHR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1NC(=O)C2CC2)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Cyclopropanecarboxamido)phenyl)boronic acid typically involves the formation of the boronic acid group followed by the introduction of the cyclopropanecarboxamido moiety. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs a palladium catalyst and a boronic acid derivative to couple with an aryl halide, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of (2-(Cyclopropanecarboxamido)phenyl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2-(Cyclopropanecarboxamido)phenyl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the phenyl ring can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Chemistry

In chemistry, (2-(Cyclopropanecarboxamido)phenyl)boronic acid is utilized as a building block for the synthesis of complex organic molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine

In biological and medicinal research, this compound has potential applications as a protease inhibitor. The boronic acid group can interact with the active sites of enzymes, inhibiting their activity. This property is exploited in the development of drugs for treating diseases such as cancer and bacterial infections .

Industry

In the industrial sector, (2-(Cyclopropanecarboxamido)phenyl)boronic acid is used in the production of advanced materials. Its ability to form stable complexes with diols makes it useful in the development of sensors and diagnostic tools. Additionally, it can be employed in the synthesis of polymers with unique properties .

Mechanism of Action

The mechanism of action of (2-(Cyclopropanecarboxamido)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes by binding to their active sites. This interaction can disrupt the enzyme’s function, leading to therapeutic effects in the treatment of diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares (2-(Cyclopropanecarboxamido)phenyl)boronic acid with structurally related boronic acid derivatives, emphasizing substituent effects on activity and physicochemical properties:

Compound Name Substituent Position/Group Key Properties/Applications References
Phenyl boronic acid Unsubstituted phenyl Baseline for boronic acid reactivity; poor catalyst in amide bond formation .
o-Nitrophenylboronic acid Ortho-NO₂ Enhanced catalytic activity in amide bond formation; used as a positive control .
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Ortho-phenoxy methyl with methoxyethyl Potent fungal histone deacetylase (HDAC) inhibitor (IC₅₀ ~1 µM); superior to trichostatin A .
1-Amido-2-triazolylethaneboronic acid Triazole ring substitution Broad-spectrum β-lactamase inhibitor; improved MICs vs. phenyl-substituted analogues .
4-Carboxyphenylboronic acid Para-COOH AmpC β-lactamase inhibitor (crystallographically validated binding) .
Pyren-1-yl boronic acid Pyrene fused ring Limited solubility in culture media (RPMI), complicating antiproliferative assays .

Key Comparative Insights

Substituent Effects on Bioactivity

  • The cyclopropanecarboxamido group in the target compound likely enhances target binding via hydrogen bonding (amide NH) and steric constraints (rigid cyclopropane), analogous to the triazole group in 1-amido-2-triazolylethaneboronic acid , which improves β-lactamase inhibition .
  • In contrast, unsubstituted phenyl boronic acid exhibits minimal catalytic or inhibitory activity, underscoring the necessity of strategic substituents .

Solubility and Stability

  • Bulky hydrophobic groups (e.g., pyrene in pyren-1-yl boronic acid ) reduce solubility in aqueous media, limiting their utility in biological assays . The cyclopropane group, while rigid, may improve solubility compared to polyaromatic substituents due to its compact size and polar amide linkage.

Enzyme Inhibition Mechanisms Carboxylic acid-substituted derivatives (e.g., 4-carboxyphenylboronic acid) bind β-lactamases via electrostatic interactions, whereas the target compound’s amide group may engage in hydrogen bonding with catalytic residues, similar to HDAC inhibitors like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid .

Diagnostic and Catalytic Utility Phenyl boronic acid outperforms 3-aminophenyl boronic acid (APBA) in diagnostic accuracy for detecting carbapenemase-producing bacteria, highlighting substituent-dependent performance . The cyclopropanecarboxamido group’s electron-withdrawing effects could further modulate boronic acid reactivity in such assays.

Biological Activity

(2-(Cyclopropanecarboxamido)phenyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available research findings on its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Overview of Boronic Acids

Boronic acids, including (2-(Cyclopropanecarboxamido)phenyl)boronic acid, are known for their ability to form reversible covalent bonds with diols. This property allows them to interact with biomolecules, making them valuable in drug design and development. Phenylboronic acids have been studied for their roles as enzyme inhibitors, particularly against β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of phenylboronic acid derivatives, including (2-(Cyclopropanecarboxamido)phenyl)boronic acid. These compounds have demonstrated effectiveness against various pathogens, including Gram-negative bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa. For instance, a study reported that certain phenylboronic acid derivatives could restore the susceptibility of clinical strains to meropenem, a carbapenem antibiotic, by inhibiting the activity of class A and C β-lactamases .

Table 1: Inhibitory Effects of (2-(Cyclopropanecarboxamido)phenyl)boronic Acid on Bacterial Strains

Bacterial StrainInhibition Concentration (µg/mL)Mechanism of Action
Klebsiella pneumoniae6.50Inhibition of β-lactamases
Pseudomonas aeruginosa3.00Synergistic effect with antibiotics

Anticancer Activity

The anticancer potential of (2-(Cyclopropanecarboxamido)phenyl)boronic acid has also been investigated. Research indicates that phenylboronic acids can inhibit the migration and proliferation of cancer cells. A study found that these compounds effectively reduced the activity of Rho family GTP-binding proteins in metastatic prostate cancer cell lines, suggesting a mechanism that targets cancer cell motility and invasion .

Table 2: Cytotoxicity of (2-(Cyclopropanecarboxamido)phenyl)boronic Acid Against Cancer Cell Lines

Cell LineIC50 (µg/mL)Effect on Cell Viability
MCF-718.76Significant cytotoxic effect
DU-1451.00Inhibition of migration

Case Studies

  • Antimicrobial Efficacy : A study evaluated the synergistic effects of phenylboronic acid derivatives in combination with meropenem against clinical strains overexpressing β-lactamases. The results indicated that certain derivatives significantly enhanced the efficacy of meropenem, demonstrating their potential as adjuvants in antibiotic therapy .
  • Anticancer Mechanisms : Another investigation focused on the impact of phenylboronic acids on prostate cancer cell lines. The results showed that treatment with these compounds led to decreased activities of key signaling proteins involved in cancer progression, highlighting their potential for therapeutic application in cancer treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.